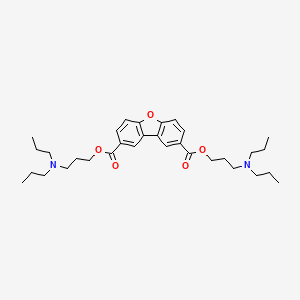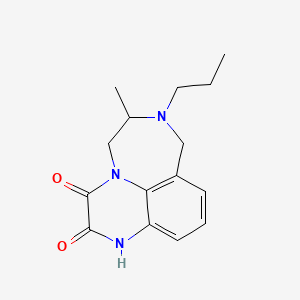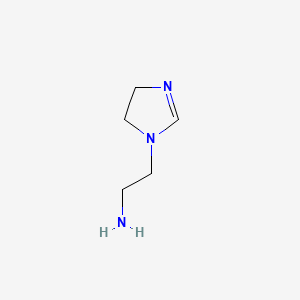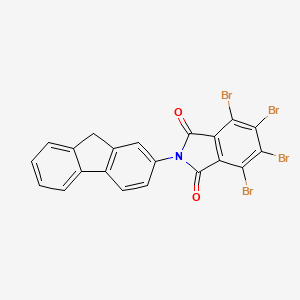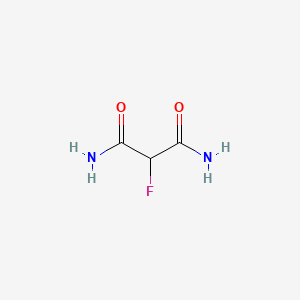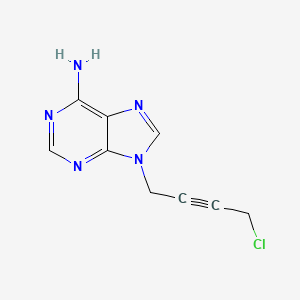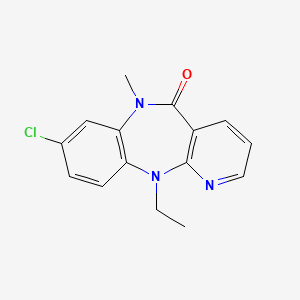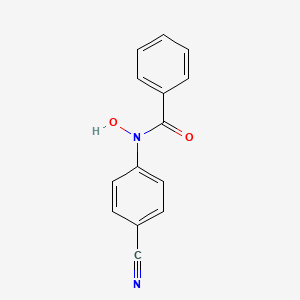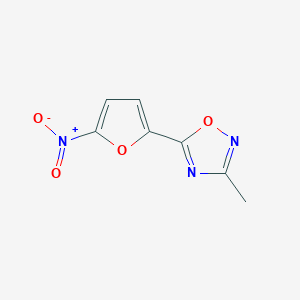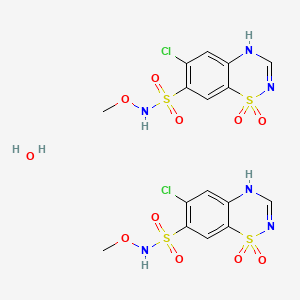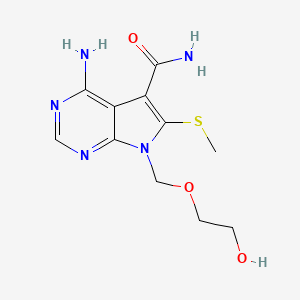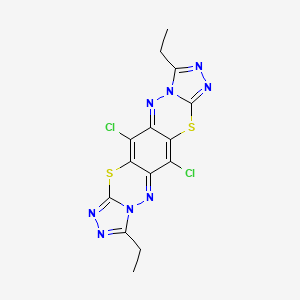
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans- is a complex organic compound with a unique structure that combines elements of pyrrole and isoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various aldehydes and acetone for condensation reactions . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: These derivatives have been studied for their antileishmanial activity.
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds have shown anticoagulant activity and are structurally similar.
Uniqueness
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives are unique due to their specific structural features, which combine elements of pyrrole and isoquinoline.
Eigenschaften
CAS-Nummer |
87255-35-4 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4aS,8aS)-3-ethyl-2-methyl-1,4a,5,6,7,8,8a,9-octahydropyrrolo[2,3-g]isoquinolin-4-one |
InChI |
InChI=1S/C14H20N2O/c1-3-10-8(2)16-12-6-9-4-5-15-7-11(9)14(17)13(10)12/h9,11,15-16H,3-7H2,1-2H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
OIPARUNOKIPYON-GXSJLCMTSA-N |
Isomerische SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CNCC[C@H]3C2)C |
Kanonische SMILES |
CCC1=C(NC2=C1C(=O)C3CNCCC3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


